molecular formula C7H9ClF2N2 B13634580 (6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride

(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13634580
M. Wt: 194.61 g/mol
InChI Key: WEIAZTSUMOMSIY-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is known for its unique structure, which includes a pyridine ring substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to form the intermediate compound, which is then treated with formaldehyde and hydrogen chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of (6-methylpyridin-2-yl)methanamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (6-Fluoropyridin-2-yl)methanamine hydrochloride: Contains a fluorine atom instead of a difluoromethyl group.

Uniqueness

(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

[6-(difluoromethyl)pyridin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c8-7(9)6-3-1-2-5(4-10)11-6;/h1-3,7H,4,10H2;1H

InChI Key

WEIAZTSUMOMSIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CN.Cl

Origin of Product

United States

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